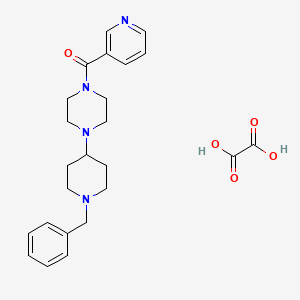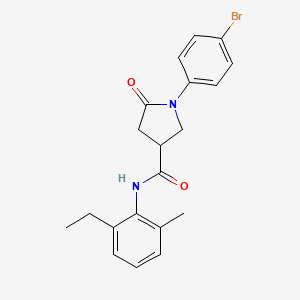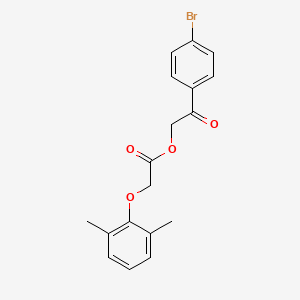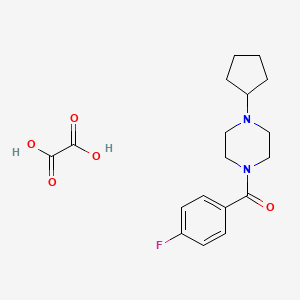
1-(4-isopropylphenyl)-3-(4H-1,2,4-triazol-3-ylthio)-2,5-pyrrolidinedione
Descripción general
Descripción
1-(4-isopropylphenyl)-3-(4H-1,2,4-triazol-3-ylthio)-2,5-pyrrolidinedione, also known as ITZ, is a triazole antifungal agent that has been widely used in the treatment of fungal infections. It belongs to the class of azole antifungal agents, which are known for their broad-spectrum activity against a variety of fungal species.
Mecanismo De Acción
1-(4-isopropylphenyl)-3-(4H-1,2,4-triazol-3-ylthio)-2,5-pyrrolidinedione works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This disruption of the fungal cell membrane leads to cell death and the inhibition of fungal growth.
Biochemical and Physiological Effects:
1-(4-isopropylphenyl)-3-(4H-1,2,4-triazol-3-ylthio)-2,5-pyrrolidinedione has been shown to have minimal toxicity to human cells, with a low potential for drug interactions. However, it can cause liver toxicity in rare cases and should be used with caution in patients with liver disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-isopropylphenyl)-3-(4H-1,2,4-triazol-3-ylthio)-2,5-pyrrolidinedione has several advantages as an antifungal agent, including its broad-spectrum activity and low toxicity to human cells. However, its effectiveness can be limited by the development of drug resistance in fungal species.
Direcciones Futuras
Future research on 1-(4-isopropylphenyl)-3-(4H-1,2,4-triazol-3-ylthio)-2,5-pyrrolidinedione could focus on developing new formulations and delivery methods to increase its efficacy and reduce the risk of drug resistance. Additionally, further investigation into its potential use in combination therapy with other antifungal agents could lead to improved treatment options for fungal infections. Finally, more studies are needed to explore the potential use of 1-(4-isopropylphenyl)-3-(4H-1,2,4-triazol-3-ylthio)-2,5-pyrrolidinedione in the treatment of other conditions, such as cancer and inflammatory diseases.
Aplicaciones Científicas De Investigación
1-(4-isopropylphenyl)-3-(4H-1,2,4-triazol-3-ylthio)-2,5-pyrrolidinedione has been extensively studied for its antifungal properties. It has been shown to be effective against a broad range of fungal species, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. 1-(4-isopropylphenyl)-3-(4H-1,2,4-triazol-3-ylthio)-2,5-pyrrolidinedione has also been investigated for its potential use in combination therapy with other antifungal agents, such as amphotericin B and fluconazole.
Propiedades
IUPAC Name |
1-(4-propan-2-ylphenyl)-3-(1H-1,2,4-triazol-5-ylsulfanyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-9(2)10-3-5-11(6-4-10)19-13(20)7-12(14(19)21)22-15-16-8-17-18-15/h3-6,8-9,12H,7H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHBASCAOXAUII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]propanamide](/img/structure/B4014687.png)

![2-{[(4-methoxyphenyl)acetyl]amino}-6-methyl-N-(3-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4014697.png)

![4-fluoro-N-{4-[(3-methyl-1-piperidinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}benzamide](/img/structure/B4014711.png)

![2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]-N-2-naphthylacetamide](/img/structure/B4014748.png)
![N-(2-[5-(2,4-dichlorophenyl)-2-furyl]-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B4014755.png)
![11-(4-hydroxy-3-methoxy-5-nitrophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4014769.png)

![N-[3-(isobutyrylamino)phenyl]-3-nitrobenzamide](/img/structure/B4014780.png)

